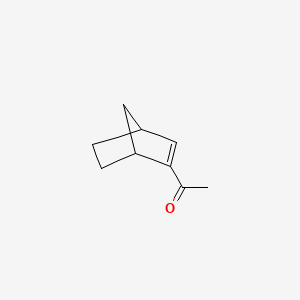
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is a chemical compound with a complex structure that includes a chloro-nitrophenyl group attached to an acetic acid moiety via a thio linkage, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenylthiol with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to optimize the reaction conditions and increase the yield. The use of catalysts, such as platinum on carbon, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- (4-Chloro-2-nitrophenyl)acetic acid
- (4-Chloro-2-nitrophenyl)hydrazide
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is unique due to its thio linkage, which imparts distinct chemical reactivity compared to its sulfinyl and hydrazide analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
139326-38-8 |
|---|---|
Molecular Formula |
C9H8ClNO4S |
Molecular Weight |
261.68 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
UWEWAPXGCUAHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















